molecular formula C12H6F6O6S2 B173325 1,5-Naphthalenebis(trifluoromethanesulfonate) CAS No. 152873-79-5

1,5-Naphthalenebis(trifluoromethanesulfonate)

Cat. No. B173325
M. Wt: 424.3 g/mol
InChI Key: IFHGSECJTKJJIJ-UHFFFAOYSA-N
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Description

1,5-Naphthalenebis(trifluoromethanesulfonate), also known as 1,5-naphthaleneditriflate, is a chemical compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.3 . It is a solid substance that is white to almost white in color .


Molecular Structure Analysis

The molecular structure of 1,5-Naphthalenebis(trifluoromethanesulfonate) consists of a naphthalene core with two trifluoromethanesulfonate groups attached at the 1 and 5 positions .


Physical And Chemical Properties Analysis

1,5-Naphthalenebis(trifluoromethanesulfonate) is a solid at room temperature . It has a molecular weight of 424.3 . The compound is sensitive to moisture .

Scientific Research Applications

Geothermal Tracer Applications

1,5-Naphthalenebis(trifluoromethanesulfonate) and related compounds have been evaluated as tracers in geothermal reservoirs. Their thermal stability makes them suitable for use in high-temperature environments, such as those found in geothermal reservoirs. These compounds can endure temperatures up to 310°C, and some even up to 350°C, making them effective for tracking and analyzing geothermal activity (Rose, Benoit, & Kilbourn, 2001).

Chemical Reaction Studies

The compound has been used in various chemical reaction studies. For example, its interaction with naphthalene under certain conditions results in a complex mixture of products. This demonstrates its reactivity and usefulness in studying complex chemical reactions (Launikonis, Sasse, & Willing, 1993).

Catalysis and Organic Synthesis

It has been utilized in catalysis and organic synthesis. For instance, its role in accelerating isomerization reactions in the presence of certain hydrocarbons is significant. This illustrates its potential in facilitating and modifying chemical reactions, which is valuable in synthetic chemistry (Farcasiu & Smith, 1989).

Material Science

In material science, 1,5-Naphthalenebis(trifluoromethanesulfonate) has been used in the preparation of synthetic carbons. The compound's structure and properties are exploited to create carbons with specific characteristics, such as varying micropore structures. This application is crucial in developing materials with tailored properties for specific uses (Putyera, Bandosz, Jagieo, & Schwarz, 1996).

Environmental Science

The breakdown kinetics and stability of 1,5-Naphthalenebis(trifluoromethanesulfonate) in geothermal conditions have been studied. Understanding its degradation under environmental conditions is essential for assessing its impact on ecosystems, particularly in geothermal applications (Sajkowski, Seward, Mountain, & Marynowski, 2021).

Safety And Hazards

1,5-Naphthalenebis(trifluoromethanesulfonate) is classified as a skin irritant and serious eye irritant . Precautionary measures include avoiding contact with skin, eyes, and clothing, washing thoroughly after handling, and using only in a well-ventilated area .

properties

IUPAC Name

[5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-1-3-7-8(9)4-2-6-10(7)24-26(21,22)12(16,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHGSECJTKJJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2OS(=O)(=O)C(F)(F)F)C(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566376
Record name Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthalenebis(trifluoromethanesulfonate)

CAS RN

152873-79-5
Record name Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Naphthalenebis(trifluoromethanesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Vila, V Hornillos, M Giannerini… - … A European Journal, 2014 - Wiley Online Library
A palladium‐catalysed cross‐coupling of organolithium reagents with aryl and vinyl triflates is presented. The reaction proceeds at 50 or 70 C with short reaction times, and the …
Y Han, Z Xue, G Li, Y Gu, Y Ni, S Dong… - Angewandte …, 2020 - Wiley Online Library
Incorporation of a non‐hexagonal ring into a nanographene framework can lead to new electronic properties. During the attempted synthesis of naphthalene‐bridged double [6]…
Number of citations: 83 onlinelibrary.wiley.com
T Huang, Z Ding, H Liu, PA Chen, L Zhao, Y Hu… - Chinese Chemical …, 2023 - Elsevier
While heteroatom doping serves as a powerful strategy for devising novel polycyclic aromatic hydrocarbons (PAHs), the further fine-tuning of optoelectronic properties via the precisely …
Number of citations: 0 www.sciencedirect.com

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